molecular formula C20H17N3O2S2 B2744970 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 866008-73-3

2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

货号: B2744970
CAS 编号: 866008-73-3
分子量: 395.5
InChI 键: SSTZCBXYYSDHOF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide features a unique hybrid structure combining an isoindolinone core, a sulfanyl linker, and a thiazole-acetamide moiety.

属性

IUPAC Name

2-[(2-benzyl-3-oxo-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c24-17(22-20-21-10-11-26-20)13-27-19-16-9-5-4-8-15(16)18(25)23(19)12-14-6-2-1-3-7-14/h1-11,19H,12-13H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTZCBXYYSDHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its complex structure incorporates functional groups that may contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H17N3O2S2C_{20}H_{17}N_{3}O_{2}S_{2} with a molecular weight of approximately 395.5 g/mol. The presence of thiazole and isoindole moieties suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the importance of structural features in enhancing cytotoxicity against cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The presence of sulfur in the structure may enhance antioxidant activity, which is crucial for protecting cells from oxidative stress.

Case Studies

Several case studies have explored the efficacy of related compounds in preclinical models:

  • Urease Inhibition : A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for urease inhibition. These compounds showed moderate to good biological activities, suggesting that structural modifications could enhance their efficacy .
  • Molecular Docking Studies : In silico studies demonstrated that these acetamide derivatives bind effectively to non-metallic active sites in target enzymes, indicating a promising approach for drug design .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxic effects on cancer cell lines
Enzyme InhibitionModerate to good urease inhibition
Molecular DockingEffective binding to target enzymes

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Variations

Isoindolinone Derivatives
  • 2-[(2-Benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide (MS-2761): Key Difference: Substitution of the thiazol-2-yl group with a 5-methyl-3-isoxazolyl group.
  • 2-(Benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide: Key Difference: Replacement of the 3-oxo-2,3-dihydro-1H-isoindol-1-yl group with a 1,3-dioxoisoindolin-2-yl moiety.
Thiazole-Acetamide Derivatives
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Key Difference: Aryl group substitution (3,4-dichlorophenyl vs. benzyl-isoindolinone). Structural Insight: The dichlorophenyl ring is twisted 61.8° relative to the thiazole ring, influencing crystal packing via N–H⋯N hydrogen bonds (R₂²(8) motif) .
  • N-(1,3-Thiazol-2-yl)-2-(2-fluorophenyl)acetamide: Key Difference: Fluorophenyl substitution. Activity: Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to bulkier isoindolinone groups .

Functional Group Modifications

Sulfanyl Linker Variations
  • 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19): Key Difference: Triazole ring instead of isoindolinone. Activity: MIC testing against E. coli revealed inhibitory effects, highlighting the role of sulfanyl-acetamide motifs in antibacterial activity .
  • N-(2-Chlorophenyl)-2-{3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide: Key Difference: Incorporation of a thioxo-thiazolidinone-indole system. Implications: The extended conjugated system may enhance π-π stacking interactions, affecting solubility and target binding .
Enzyme Inhibition
  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w): Activity: Evaluated for LOX inhibition, α-glucosidase, and BChE inhibition. For example, 8t (C20H17N4SO3Cl) showed moderate BChE inhibition (IC50 = 42.3 µM) . Comparison: The isoindolinone-thiazole scaffold of the target compound may offer improved steric complementarity for enzyme active sites compared to indolylmethyl-oxadiazole derivatives .

常见问题

Q. Q1. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) to activate carboxyl groups for amide bond formation. Key steps include:

  • Step 1: Reacting a benzyl-isoindolone precursor with thiol-containing intermediates under inert conditions.
  • Step 2: Coupling the sulfanyl-acetamide moiety to the thiazole ring using EDC.HCl in dichloromethane (DCM) with triethylamine as a base .
  • Optimization: Control temperature (e.g., 273 K for exothermic reactions), use anhydrous solvents, and monitor purity via thin-layer chromatography (TLC).

Q. Q2. What analytical techniques are critical for characterizing its structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., isoindolone benzyl protons at δ 7.2–7.6 ppm, thiazole protons at δ 6.8–7.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 437.12 for C20_{20}H17_{17}N3_{3}O2_{2}S2_{2}) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Methodological Answer:

  • In vitro Assays: Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays. For example, measure IC50_{50} values for isoindolone-derived inhibitors targeting ATP-binding pockets .
  • Modification Strategies: Synthesize analogs by varying substituents (e.g., replacing benzyl with fluorophenyl or altering thiazole substituents) and compare activity in dose-response curves .
  • Data Interpretation: Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate activity with binding affinities .

Q. Q4. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature, cell lines) and validate using positive controls (e.g., staurosporine for kinase inhibition).
  • Mechanistic Studies: Perform SPR (surface plasmon resonance) to confirm direct target binding vs. off-target effects .
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., benzothiazole-sulfanyl analogs in ) to identify trends in activity .

Q. Q5. What computational approaches are effective for predicting its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate parameters:

    ParameterPrediction
    LogP~3.2 (moderate lipophilicity)
    SolubilityPoor aqueous solubility (LogS = -4.5)
    BBB PermeabilityLow (CNS inactive)
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability in biological membranes .

Data Interpretation and Experimental Design

Q. Q6. How to design experiments to validate its mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., PDB ID 3ERT) to resolve binding modes .
  • Mutagenesis: Introduce point mutations (e.g., Ala-scanning) in active-site residues to confirm critical interactions .

Q. Q7. How can researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Metabolic Stability: Assess liver microsomal stability (e.g., human/rat S9 fractions) to identify rapid clearance issues .
  • Formulation Adjustments: Use nanoemulsions or cyclodextrin complexes to improve bioavailability .
  • PK/PD Modeling: Integrate plasma concentration-time profiles with efficacy data using Phoenix WinNonlin .

Advanced Characterization Techniques

Q. Q8. What advanced spectroscopic methods are suitable for studying its interaction with biological targets?

Methodological Answer:

  • ITC (Isothermal Titration Calorimetry): Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • NMR Titrations: Track chemical shift perturbations in 1H^1H-NMR spectra upon target protein addition .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。